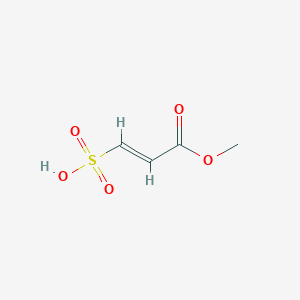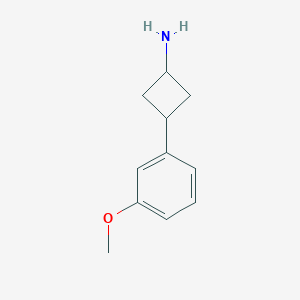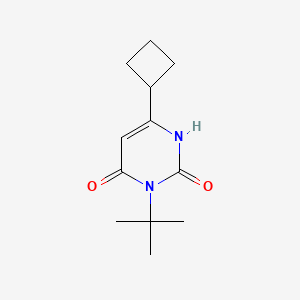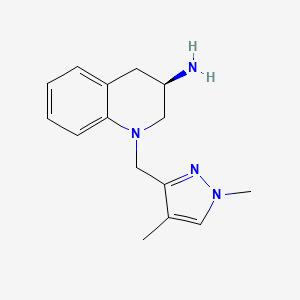
(R)-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine is a complex organic compound that features a pyrazole ring and a tetrahydroquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the Pyrazole to the Tetrahydroquinoline: This step may involve nucleophilic substitution or other coupling reactions.
Final Functionalization: Introduction of the amine group and any other necessary functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrazole moieties.
Reduction: Reduction reactions could be used to modify the tetrahydroquinoline ring.
Substitution: Various substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of dyes, polymers, or other materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine: can be compared to other pyrazole-tetrahydroquinoline derivatives.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline structures but different functional groups.
Uniqueness
The uniqueness of ®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C15H20N4 |
|---|---|
Molekulargewicht |
256.35 g/mol |
IUPAC-Name |
(3R)-1-[(1,4-dimethylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine |
InChI |
InChI=1S/C15H20N4/c1-11-8-18(2)17-14(11)10-19-9-13(16)7-12-5-3-4-6-15(12)19/h3-6,8,13H,7,9-10,16H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
UXDQKIHCJLFRMZ-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=CN(N=C1CN2C[C@@H](CC3=CC=CC=C32)N)C |
Kanonische SMILES |
CC1=CN(N=C1CN2CC(CC3=CC=CC=C32)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


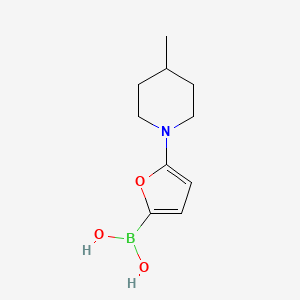
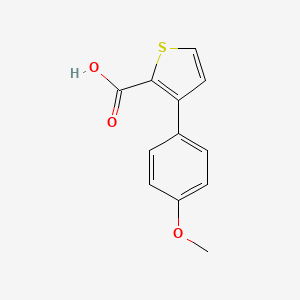

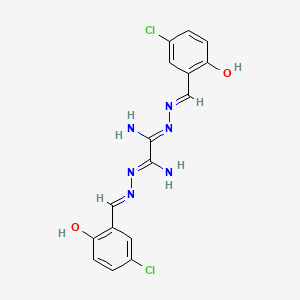
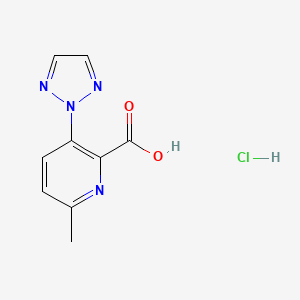
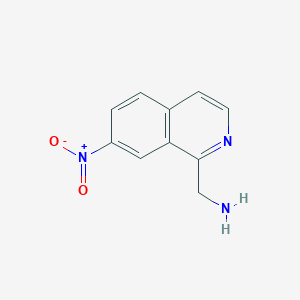
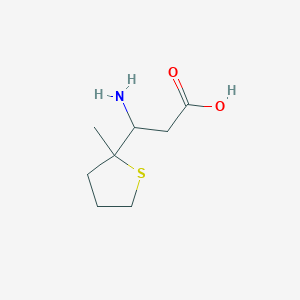
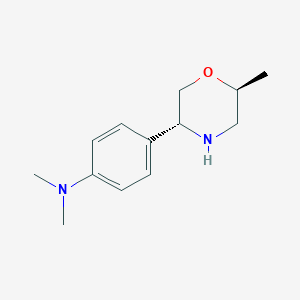
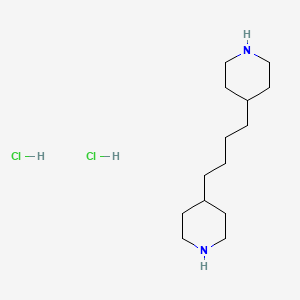
![2-Neopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13345715.png)
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
